Cas no 2228728-56-9 (3-(2,4-dimethoxypyridin-3-yl)morpholine)

3-(2,4-Dimethoxypyridin-3-yl)morpholine is a heterocyclic compound featuring both morpholine and dimethoxypyridine moieties, offering versatile utility in pharmaceutical and organic synthesis. Its structural complexity enables applications as a key intermediate in the development of bioactive molecules, particularly in medicinal chemistry. The presence of electron-donating methoxy groups enhances reactivity in electrophilic substitution reactions, while the morpholine ring contributes to improved solubility and metabolic stability. This compound is valued for its potential in constructing pharmacophores and facilitating selective functionalization. Its well-defined synthetic route ensures high purity and reproducibility, making it a reliable choice for research and industrial applications requiring precise molecular frameworks.
3-(2,4-dimethoxypyridin-3-yl)morpholine structure
2228728-56-9 structure
商品名:3-(2,4-dimethoxypyridin-3-yl)morpholine
CAS番号:2228728-56-9
MF:C11H16N2O3
メガワット:224.256342887878
CID:5992701
PubChem ID:165865704

3-(2,4-dimethoxypyridin-3-yl)morpholine 化学的及び物理的性質

名前と識別子

    • 3-(2,4-dimethoxypyridin-3-yl)morpholine
    • 2228728-56-9
    • EN300-1776454
    • インチ: 1S/C11H16N2O3/c1-14-9-3-4-13-11(15-2)10(9)8-7-16-6-5-12-8/h3-4,8,12H,5-7H2,1-2H3
    • InChIKey: GENCWMFBTDHXNU-UHFFFAOYSA-N
    • ほほえんだ: O1CCNC(C2C(=NC=CC=2OC)OC)C1

計算された属性

  • せいみつぶんしりょう: 224.11609238g/mol
  • どういたいしつりょう: 224.11609238g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 215
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 52.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.2

3-(2,4-dimethoxypyridin-3-yl)morpholine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1776454-2.5g
3-(2,4-dimethoxypyridin-3-yl)morpholine
2228728-56-9
2.5g
$4019.0 2023-09-20
Enamine
EN300-1776454-0.1g
3-(2,4-dimethoxypyridin-3-yl)morpholine
2228728-56-9
0.1g
$1804.0 2023-09-20
Enamine
EN300-1776454-0.5g
3-(2,4-dimethoxypyridin-3-yl)morpholine
2228728-56-9
0.5g
$1968.0 2023-09-20
Enamine
EN300-1776454-5.0g
3-(2,4-dimethoxypyridin-3-yl)morpholine
2228728-56-9
5g
$5949.0 2023-05-26
Enamine
EN300-1776454-1.0g
3-(2,4-dimethoxypyridin-3-yl)morpholine
2228728-56-9
1g
$2050.0 2023-05-26
Enamine
EN300-1776454-10.0g
3-(2,4-dimethoxypyridin-3-yl)morpholine
2228728-56-9
10g
$8819.0 2023-05-26
Enamine
EN300-1776454-1g
3-(2,4-dimethoxypyridin-3-yl)morpholine
2228728-56-9
1g
$2050.0 2023-09-20
Enamine
EN300-1776454-0.25g
3-(2,4-dimethoxypyridin-3-yl)morpholine
2228728-56-9
0.25g
$1887.0 2023-09-20
Enamine
EN300-1776454-0.05g
3-(2,4-dimethoxypyridin-3-yl)morpholine
2228728-56-9
0.05g
$1723.0 2023-09-20
Enamine
EN300-1776454-10g
3-(2,4-dimethoxypyridin-3-yl)morpholine
2228728-56-9
10g
$8819.0 2023-09-20

3-(2,4-dimethoxypyridin-3-yl)morpholine 関連文献

3-(2,4-dimethoxypyridin-3-yl)morpholineに関する追加情報

Professional Introduction to Compound with CAS No. 2228728-56-9 and Product Name: 3-(2,4-dimethoxypyridin-3-yl)morpholine

The compound identified by the CAS number 2228728-56-9 and the product name 3-(2,4-dimethoxypyridin-3-yl)morpholine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The molecular structure of 3-(2,4-dimethoxypyridin-3-yl)morpholine incorporates a pyridine ring substituted with methoxy groups at the 2 and 4 positions, linked to a morpholine moiety at the 3-position. This specific arrangement not only contributes to its distinct chemical properties but also opens up avenues for diverse biological activities.

In recent years, there has been a growing interest in the development of novel heterocyclic compounds for their therapeutic potential. The pyridine and morpholine moieties are well-known for their role in many bioactive molecules, making 3-(2,4-dimethoxypyridin-3-yl)morpholine a promising candidate for further investigation. The presence of multiple substituents on the pyridine ring enhances its interactability with biological targets, which is crucial for designing effective pharmaceutical agents.

One of the most compelling aspects of this compound is its potential in the realm of kinase inhibition. Kinases are enzymes that play a pivotal role in numerous cellular processes, and dysregulation of their activity is often associated with various diseases, including cancer. The structural features of 3-(2,4-dimethoxypyridin-3-yl)morpholine suggest that it may interact with kinase domains, potentially modulating their activity. Recent studies have highlighted the importance of kinase inhibitors in targeted cancer therapies, and compounds like this one are being explored as lead candidates for further optimization.

Moreover, the morpholine group in 3-(2,4-dimethoxypyridin-3-yl)morpholine contributes to its solubility and bioavailability, which are critical factors for any drug candidate. Improved solubility can enhance drug absorption and distribution within the body, thereby increasing its therapeutic efficacy. This characteristic makes it an attractive scaffold for medicinal chemists looking to develop orally active drugs.

The synthesis of 3-(2,4-dimethoxypyridin-3-yl)morpholine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to construct the complex molecular framework efficiently. These synthetic strategies not only facilitate the production of the compound but also allow for easy modifications to explore analogs with enhanced properties.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of 3-(2,4-dimethoxypyridin-3-yl)morpholine with biological targets. These studies provide insights into how the compound interacts with proteins at an atomic level, helping researchers design more effective derivatives. The integration of experimental data with computational predictions has become a standard practice in modern drug discovery, ensuring that compounds like this one are optimized for both potency and selectivity.

The pharmacological profile of 3-(2,4-dimethoxypyridin-3-yl)morpholine is still under active investigation. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes and receptors involved in inflammatory pathways. Given the widespread use of anti-inflammatory drugs in managing chronic diseases such as arthritis and autoimmune disorders, this compound holds promise as a potential therapeutic agent. Further preclinical studies are warranted to elucidate its mechanism of action and assess its safety profile.

In conclusion,3-(2,4-dimethoxypyridin-3-yl)morpholine (CAS No. 2228728-56-9) represents a fascinating compound with significant potential in pharmaceutical applications. Its unique structural features make it an attractive scaffold for developing novel drugs targeting various diseases. As research continues to uncover new therapeutic possibilities,this compound is poised to play a crucial role in advancing medical treatments.

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